Phaclofen
Overview
Description
Mechanism of Action
Target of Action
Phaclofen, also known as phosphonobaclofen, is a selective antagonist for the GABA B receptor . The GABA B receptor is a type of GABA receptor, which is a family of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
As a selective antagonist for the GABA B receptor, this compound works by binding to these receptors and blocking their action . This prevents the normal function of GABA neurotransmitters, which typically act to inhibit neuronal activity in the brain.
Biochemical Pathways
By blocking these receptors, this compound can disrupt this neurotransmission, potentially affecting a variety of neurological processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on GABA B receptors. By blocking these receptors, this compound can disrupt inhibitory neurotransmission in the brain. This can lead to increased neuronal activity, potentially resulting in various neurological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other substances in the body that can bind to GABA B receptors may affect the action of this compound. Additionally, factors such as pH and temperature could potentially affect the stability of this compound . .
Biochemical Analysis
Biochemical Properties
Phaclofen interacts with the γ-aminobutyric acid (GABA) B receptor . The Scatchard analysis of [3H]GABA binding to the purified GABA B receptor showed a linear relationship .
Cellular Effects
The effects of this compound on cells are primarily due to its interaction with the GABA B receptor . Its utility is limited by the fact that it does not cross the blood-brain barrier .
Molecular Mechanism
This compound exerts its effects at the molecular level by acting as a selective antagonist for the GABA B receptor . This means it binds to this receptor and inhibits its function .
Metabolic Pathways
This compound is involved in the GABAergic signaling pathway due to its interaction with the GABA B receptor
Preparation Methods
Phaclofen can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 4-chlorophenyl-2-aminopropane, which is subsequently reacted with phosphorus trichloride and water to yield this compound
Chemical Reactions Analysis
Phaclofen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions, particularly at the amino and phosphonic acid groups, to form new compounds with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phaclofen has several scientific research applications, including:
Chemistry: Used as a tool to study the properties and reactions of GABA B receptor antagonists.
Biology: Helps in understanding the role of GABA B receptors in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions involving GABA B receptors, although its inability to cross the blood-brain barrier limits its clinical use.
Industry: Used in the development of new compounds and materials with specific properties related to GABA B receptor antagonism
Comparison with Similar Compounds
Phaclofen is similar to other GABA B receptor antagonists, such as CGP 35348 and CGP 62349 . this compound is unique in its structure, containing a phosphonic acid group, which distinguishes it from other antagonists that typically contain carboxylic acid groups. This structural difference may contribute to its specific binding properties and biological effects.
Similar compounds include:
CGP 35348: Another GABA B receptor antagonist with a different chemical structure.
CGP 62349: A highly potent and selective GABA B receptor antagonist.
Baclofen: A GABA B receptor agonist used clinically to treat spasticity.
This compound’s uniqueness lies in its selective antagonism of the GABA B receptor and its specific chemical structure, which provides valuable insights into the physiological roles of GABA B receptors and potential therapeutic applications.
Properties
IUPAC Name |
[3-amino-2-(4-chlorophenyl)propyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClNO3P/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGNGLJPOGUDON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CP(=O)(O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClNO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871598 | |
Record name | P-[3-Amino-2-(4-chlorophenyl)propyl]-Phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114012-12-3 | |
Record name | Phaclofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114012-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phaclofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114012123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-[3-Amino-2-(4-chlorophenyl)propyl]-Phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Amino-2-(4-chlorophenyl)propyl)-phosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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